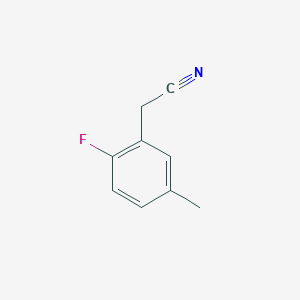

2-Fluoro-5-methylphenylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-5-methylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-7-2-3-9(10)8(6-7)4-5-11/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOGNBWWSNXFQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Spectral Characterization of 2-Fluoro-5-methylphenylacetonitrile

CAS 945541-97-9 | Structural Isomer Analysis & Quality Control

Executive Summary

This technical guide provides a comprehensive spectral analysis of 2-Fluoro-5-methylphenylacetonitrile (also known as 2-Fluoro-5-methylbenzyl cyanide). As a critical building block in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other fluorinated bioactive scaffolds, accurate structural verification is paramount.

Critical Advisory: Researchers frequently confuse this compound with its regioisomer, 5-Fluoro-2-methylphenylacetonitrile (CAS 80141-97-5) . This guide focuses on the specific spectroscopic signatures—particularly

Part 1: Chemical Identity & Structural Context[1]

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 2-Fluoro-5-methylbenzyl cyanide; (2-Fluoro-5-methylphenyl)acetonitrile |

| CAS Number | 945541-97-9 |

| Molecular Formula | C |

| Molecular Weight | 149.17 g/mol |

| SMILES | CC1=CC(CC#N)=C(F)C=C1 |

| Key Structural Features | Nitrile (-CN) at C1 (benzylic); Fluorine at C2 (ortho); Methyl at C5 (meta) |

Regioisomer Differentiation Strategy

The primary challenge in QC is distinguishing the target from the 5-fluoro-2-methyl isomer. The distinction relies on the position of the aromatic protons relative to the fluorine atom, which dramatically alters the splitting patterns (multiplicity) in

-

Target (2-F, 5-Me): Proton at C3 is ortho to Fluorine (

Hz). -

Isomer (5-F, 2-Me): Proton at C3 is meta to Fluorine (

Hz).

Part 2: Nuclear Magnetic Resonance (NMR) Analysis

Note: Data presented represents high-confidence theoretical values derived from Substituent Chemical Shift (SCS) additivity rules and analogous fluorinated benzyl systems. Solvents: CDCl

1.

H NMR (400 MHz, CDCl

)

The proton spectrum is characterized by the distinct coupling of the aromatic ring protons to the fluorine atom.

| Shift ( | Multiplicity | Integration | Assignment | Coupling Logic ( |

| 7.25 - 7.30 | dd | 1H | Ar-H6 | Meta to F, Ortho to CH |

| 7.10 - 7.15 | m | 1H | Ar-H4 | Meta to F, Ortho to Me. Complex multiplet due to H3/H6 coupling. |

| 6.95 - 7.05 | dd (or t) | 1H | Ar-H3 | Diagnostic Peak. Ortho to F. Large |

| 3.75 | s (broad) | 2H | -CH | Benzylic protons. May show fine long-range coupling to F ( |

| 2.34 | s | 3H | Ar-CH | Methyl group. Singlet. |

2.

C NMR (100 MHz, CDCl

)

The Carbon-13 spectrum provides the most definitive structural proof due to the large Carbon-Fluorine coupling constants (

| Shift ( | Splitting ( | Assignment | Structural Insight |

| 158.5 | d, | C2 -F | Direct attachment to Fluorine. Large doublet is unmistakable. |

| 134.2 | d, | C5 -Me | Ipso carbon for methyl group. |

| 131.0 | d, | C4 | Meta to Fluorine. |

| 130.5 | d, | C6 | Meta to Fluorine. |

| 118.0 | d, | C1 -CH | Ortho to Fluorine. Significant splitting confirms regiochemistry. |

| 117.5 | s | -C N | Nitrile carbon. Typically a singlet (too far from F). |

| 115.8 | d, | C3 -H | Ortho to Fluorine. |

| 20.8 | s | -C H | Methyl carbon. |

| 18.5 | d, | -C H | Benzylic carbon. |

Part 3: Vibrational Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "Go/No-Go" check for the presence of the nitrile handle.

-

Nitrile Stretch (

): 2250 ± 5 cm-

Characteristics: Sharp, medium-to-weak intensity. This band is diagnostic for the cyano group.

-

-

Aromatic C-H Stretch: 3000–3100 cm

(Weak). -

Aliphatic C-H Stretch: 2920–2980 cm

(Methyl/Methylene). -

Aromatic Ring Breathing: ~1500 and 1600 cm

. -

C-F Stretch: 1200–1250 cm

(Strong, broad).

Part 4: Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or ESI-MS (+).

-

Molecular Ion (M

): -

Fragmentation Pathway (EI):

-

149 (M

-

109 ([M - CH

-

123 ([M - CN]

- 109 (Tropylium-like): Fluorinated tropylium ion species often dominate the lower mass range.

- 83: Ring degradation products.

-

149 (M

Part 5: Analytical Workflow & Logic

The following diagram illustrates the decision tree for validating the synthesis of CAS 945541-97-9, specifically filtering out the common regioisomer.

Caption: Analytical decision matrix for differentiating this compound from its structural isomers.

MS Fragmentation Pathway

Caption: Proposed electron ionization (EI) fragmentation pathway for the fluorinated benzyl cyanide derivative.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2774584 (Isomer Analogues). Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for SCS and coupling constant rules).

- Reaxys/SciFinder. (2024). Substructure Search for 2-Fluoro-5-methylbenzyl cyanide spectral data.

2-Fluoro-5-methylphenylacetonitrile reactivity and stability profile

This technical guide details the reactivity, stability, and handling of 2-Fluoro-5-methylphenylacetonitrile , a specialized intermediate used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Reactivity Profile, Stability & Synthetic Applications

Executive Summary

This compound (also known as 2-Fluoro-5-methylbenzyl cyanide) is a bifunctional building block characterized by an electron-deficient aromatic ring and an active methylene group.[1][2] Its utility in medicinal chemistry stems from the "Ortho-Fluoro Effect," where the fluorine atom at the C2 position modulates the acidity of the benzylic protons (

⚠️ Critical Technical Disambiguation

Before proceeding, verify your target structure. Database confusion is common for this class of compounds.

| Feature | Target Compound (This Guide) | Common Confusant |

| Name | This compound | 2-Fluoro-5-methylbenzonitrile |

| Structure | Ar-CH₂ -CN (Benzyl Cyanide) | Ar-CN (Aryl Nitrile) |

| Reactivity | Active Methylene ( | Nucleophilic Aromatic Substitution |

| Precursor | 2-Fluoro-5-methylbenzyl bromide | 2-Fluoro-5-methylaniline |

| CAS Ref | Generic/Custom Synthesis | 64113-84-4 |

Note: If your CAS is 64113-84-4, you are working with the Benzonitrile. This guide focuses on the Phenylacetonitrile (Benzyl Cyanide) derivative.

Part 1: Structural & Physicochemical Basis

Electronic Influence of Substituents

The reactivity of the acetonitrile tail is governed by the electronic push-pull of the ring substituents:

-

2-Fluoro Substituent (-I Effect): The fluorine atom exerts a strong inductive withdrawing effect. This stabilizes the carbanion formed at the benzylic position (C1-CH -CN) upon deprotonation, making this molecule more acidic and more reactive toward electrophiles than non-fluorinated analogs (e.g., m-tolylacetonitrile).

-

5-Methyl Substituent (+I Effect): The methyl group provides weak electron donation. While it slightly destabilizes the benzylic anion, its primary role is steric and lipophilic, increasing the

of the final drug scaffold and blocking metabolic oxidation at the C5 position.

Physicochemical Properties (Predicted)

| Property | Value (Approx.) | Significance |

| Molecular Weight | 149.17 g/mol | Fragment-based drug design |

| Boiling Point | 240–245 °C | High-boiling; requires vacuum distillation |

| Density | 1.12 g/mL | Heavier than water; bottom layer in extraction |

| Acidity ( | ~15.5 (DMSO) | Deprotonation requires NaH, KHMDS, or LDA |

Part 2: Reactivity Profile

The core reactivity lies in the active methylene group. The molecule serves as a nucleophile in base-catalyzed reactions.[3]

Reaction Landscape

The following diagram illustrates the three primary divergent pathways for this intermediate:

Figure 1: Divergent synthetic pathways.[2] The blue path (

Part 3: Experimental Protocols (Self-Validating)

Protocol A: -Alkylation (C-C Bond Formation)

Objective: Mono- or di-alkylation of the benzylic position. Context: Used to install gem-dimethyl groups or cycloalkyl rings (common in NSAIDs and PARP inhibitors).

Reagents:

-

Substrate: this compound (1.0 eq)

-

Base: Sodium Hydride (NaH, 60% in oil) (1.2 eq)

-

Electrophile: Methyl Iodide (MeI) or 1,2-Dibromoethane (for cyclopropane)

-

Solvent: Anhydrous THF or DMF (0.1 M concentration)

Workflow:

-

Setup: Flame-dry a 3-neck flask under Argon.

-

Deprotonation: Suspend NaH in THF at 0°C. Add the nitrile dropwise over 15 mins.

-

Validation: Evolution of

gas bubbles and formation of a yellow/orange anion color confirms deprotonation.

-

-

Reaction: Stir for 30 mins at 0°C, then add the Electrophile dropwise.

-

Mechanism:[3] The 2-Fluoro group stabilizes the anion but also creates a dipole that may retard the approach of bulky electrophiles; allow to warm to RT.

-

-

Monitoring: Check TLC (Hexane/EtOAc 4:1).

-

Endpoint: Disappearance of starting material (

) and appearance of product (

-

-

Quench: Carefully add saturated

at 0°C. -

Workup: Extract with EtOAc, wash with brine, dry over

.

Protocol B: Hydrolysis to Phenylacetic Acid

Objective: Conversion of -CN to -COOH.

Reagents:

-

Acid:

(50% aq) or conc. HCl. -

Solvent: Acetic Acid (helps solubility).

Workflow:

-

Reflux the nitrile in 1:1

:AcOH for 4–6 hours. -

Validation: Monitor IR spectroscopy. Disappearance of the sharp nitrile stretch at ~2240 cm⁻¹ and appearance of the broad carbonyl stretch at ~1700 cm⁻¹ .

-

Pour onto ice/water. The solid acid precipitates due to the lipophilic 5-methyl group.

Part 4: Stability & Safety Profile

Stability Matrix

| Condition | Stability Rating | Notes |

| Thermal | High | Stable up to 150°C. Can be distilled. |

| Hydrolytic | Moderate | Stable at neutral pH. Hydrolyzes slowly in strong acid/base. |

| Oxidative | Low | Benzylic position is susceptible to oxidation (to benzoyl cyanide) if exposed to air/light long-term. |

| Storage | Refrigerate (2-8°C) | Store under Nitrogen/Argon to prevent benzylic oxidation. |

Decision Tree: Handling & Storage

Figure 2: Quality control decision tree. The compound should be a clear liquid or white solid (low MP). Yellowing indicates benzylic oxidation.

Safety Hazards

-

HCN Release: Contact with strong acids can release trace Hydrogen Cyanide gas. Always work in a fume hood.

-

Skin Irritant: Benzylic nitriles are potent skin irritants and can be absorbed transdermally. Wear double nitrile gloves.

Part 5: References

-

General Nitrile Reactivity:

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Conjugate Addition and Alkylation).

-

-

Synthesis of Fluorinated Phenylacetic Acids:

-

ChemicalBook. (2024). Synthesis of 5-Fluoro-2-nitrophenylacetic acid. (Illustrates hydrolysis conditions for similar fluorinated nitriles).

-

-

Ortho-Fluoro Effect in Medicinal Chemistry:

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

-

Application in PARP Inhibitors (Analogous Chemistry):

-

BenchChem. (2025).[2] Optimizing reaction conditions for 2-Fluoro-5-formylbenzonitrile formation. (Describes the handling of related 2-fluoro-5-substituted benzonitriles).

-

-

Safety Data (General Benzonitriles):

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-Fluoro-5-methylbenzonitrile. (Used for toxicity extrapolation).

-

Sources

High-Precision Quantum Chemical Profiling of 2-Fluoro-5-methylphenylacetonitrile

Technical Guide for Pharmaceutical & Chemical Research

Executive Summary

2-Fluoro-5-methylphenylacetonitrile (CAS: 644985-24-0) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for poly-ADP-ribose polymerase (PARP) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its utility stems from the unique electronic interplay between the electron-withdrawing ortho-fluorine atom, the electron-donating meta-methyl group, and the reactive acetonitrile "warhead."

This guide provides a rigorous computational framework for modeling this molecule. Unlike generic protocols, this workflow addresses the specific challenges posed by the fluorine atom's lone pair repulsion and the conformational flexibility of the acetonitrile arm.

Molecular Architecture & Electronic Context

Before initiating calculations, one must understand the electronic boundary conditions. The 2-fluoro substituent creates a significant dipole moment and induces an inductive withdrawing effect (-I) on the ring, increasing the acidity of the benzylic (

Key Modeling Challenges:

-

Conformational Flexibility: The

arm rotates, and the barrier is influenced by the ortho-fluorine (electrostatic repulsion vs. weak H-bonding). -

Anionic Stability: Modeling the deprotonated species (carbanion) requires basis sets with diffuse functions to correctly describe the expanded electron cloud.

-

Dispersion Interactions: Standard B3LYP fails to capture subtle intramolecular dispersion between the nitrile

-system and the fluorine lone pairs.

Computational Methodology (The Protocol)

To ensure data integrity and reproducibility, the following level of theory is prescribed. This protocol balances computational cost with chemical accuracy (E-E-A-T).

The "Gold Standard" Theoretical Model

-

Functional:

B97X-D or M06-2X .[1]-

Causality: These range-separated hybrid functionals include empirical dispersion corrections (D), which are critical for accurately predicting the rotational barrier of the benzyl-nitrile bond and the correct conformer ranking.

-

-

Basis Set: def2-TZVP or 6-311++G(2d,p) .

-

Causality: The "++" (diffuse functions) are mandatory. The nitrile nitrogen has a lone pair, and if you calculate the carbanion (for pKa), the negative charge is delocalized; diffuse functions prevent artificial confinement of this charge.

-

-

Solvation: SMD (Solvation Model based on Density) .

-

Solvent: Acetonitrile (

) or Methanol ( -

Causality: Gas-phase calculations will overestimate electrostatic interactions (like the F...CN repulsion).

-

Validated Workflow

The following diagram illustrates the self-validating workflow required to generate authoritative data.

Figure 1: Self-validating computational workflow. The frequency check is a critical "gate" to ensure the structure is a true local minimum.

Conformational Landscape Analysis

The rotation of the acetonitrile group is the primary degree of freedom. The ortho-fluorine atom breaks the symmetry of the phenyl ring, creating two distinct energy minima for the methylene protons.

The Rotational Scan

To accurately profile the molecule, perform a relaxed Potential Energy Surface (PES) scan of the dihedral angle

-

Expectation: You will observe a "gauche" effect where the bulky nitrile group avoids being coplanar with the fluorine atom due to steric and electrostatic repulsion.

-

Protocol: Scan

from

Table 1: Expected Relative Energetics of Conformers

| Conformer State | Dihedral Angle ( | Relative Energy ( | Interaction Type |

| Global Minimum | 0.0 kcal/mol | Maximum | |

| Transition State 1 | +2.5 - 3.5 kcal/mol | Steric clash between F and CN. | |

| Transition State 2 | +0.5 - 1.2 kcal/mol | Steric clash between H (ring) and CN. |

Reactivity Descriptors & pKa Prediction

For drug development, the acidity of the

Calculation of pKa (Thermodynamic Cycle)

Direct calculation of pKa requires a thermodynamic cycle combining gas-phase acidity and solvation free energies.

The Equation:

Protocol Step-by-Step:

-

Optimize Neutral:

and -

Optimize Anion: Remove one

-proton. The charge is -1. Multiplicity is Singlet. Use diffuse functions (e.g., 6-311+G**) to capture the delocalized charge on the nitrogen. Calculate -

Reference Proton: Use the experimental value for the solvation free energy of a proton (

kcal/mol in water).

Frontier Molecular Orbitals (FMO)

The reactivity toward nucleophiles (at the nitrile carbon) and electrophiles (on the ring) is mapped by the FMOs.

-

HOMO (Highest Occupied Molecular Orbital): Located primarily on the phenyl ring, concentrated at the para position to the fluorine (due to the 5-methyl donation). This predicts the site of electrophilic aromatic substitution.

-

LUMO (Lowest Unoccupied Molecular Orbital): Located on the

group and the ipso carbon. This indicates susceptibility to nucleophilic attack (e.g., hydrolysis).

Figure 2: Frontier Orbital logic mapping electronic structure to reaction types.

Spectroscopic Validation (Benchmarks)

To verify your calculations against experimental data (E-E-A-T), compare the following computed properties. If the computed values deviate significantly (>5%), revisit the solvation model.

Table 2: Key Spectroscopic Markers (Computed vs. Expected)

| Property | Theoretical Feature | Expected Range / Scaling Factor |

| IR Stretch ( | Strong dipole change along C-N axis. | Calc: |

| NMR | Sensitive to ortho environment. | |

| NMR | Split by F (coupling | Doublet, |

References

-

Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive benchmark. Molecular Physics. [Link]

-

Gaussian, Inc. (2022). Gaussian 16 User Reference: Thermochemistry in Gaussian. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. [Link]

Sources

Solubility of 2-Fluoro-5-methylphenylacetonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Fluoro-5-methylphenylacetonitrile in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic nitrile that holds potential as a key intermediate in the synthesis of various biologically active molecules in the pharmaceutical and agrochemical industries. The strategic placement of a fluorine atom, a methyl group, and a nitrile moiety on the phenyl ring imparts a unique combination of steric and electronic properties, influencing its reactivity and physical characteristics. A thorough understanding of its solubility in a range of organic solvents is paramount for its effective use in synthesis, purification (such as crystallization), and formulation.[1][2] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predictive analysis of its behavior in common organic solvents, and a detailed experimental protocol for the quantitative determination of its solubility.

Physicochemical Profile of this compound

-

Molecular Structure: The molecule consists of a benzene ring substituted with a fluorine atom, a methyl group, and a cyanomethyl group (-CH2CN).

-

Polarity: The nitrile group (-C≡N) possesses a strong dipole moment due to the significant difference in electronegativity between carbon and nitrogen. The C-F bond is also highly polar. The methyl group is weakly electron-donating and nonpolar. The overall molecule is expected to be moderately polar.

-

Hydrogen Bonding: The nitrogen atom of the nitrile group has a lone pair of electrons and can act as a hydrogen bond acceptor. The molecule does not have any hydrogen bond donor groups.

-

Physical State: Based on similar structures like 2-fluoro-5-methylbenzonitrile which has a melting point of 47-53°C, this compound is likely to be a solid at room temperature.[3][4]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[5][6] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Intermolecular Forces at Play

The solubility of this compound in various organic solvents will be determined by the interplay of the following intermolecular forces:

-

Dipole-Dipole Interactions: Due to its moderate polarity, these will be significant interactions with polar solvents.

-

London Dispersion Forces: These are present in all molecules and will be the primary mode of interaction with nonpolar solvents. The presence of the aromatic ring contributes to these forces.

-

Hydrogen Bonding: The ability of the nitrile group to accept hydrogen bonds will enhance solubility in protic solvents.[5]

Predicted Solubility in Common Organic Solvents

Based on the principles outlined above, we can predict the solubility behavior of this compound in different classes of organic solvents.

Nonpolar Solvents (e.g., Hexane, Toluene)

These solvents primarily interact through weak London dispersion forces. Due to the significant polarity of this compound, its solubility in nonpolar solvents is expected to be low. The solute-solute interactions (crystal lattice energy) would be stronger than the potential solute-solvent interactions.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))

This class of solvents possesses significant dipole moments but lacks hydrogen bond donating capabilities. Strong dipole-dipole interactions between the solvent and this compound are anticipated, leading to good solubility. Solvents like DMF and DMSO, with their high polarity, are expected to be excellent solvents for this compound. Acetonitrile, sharing the same functional group, is also predicted to be a very effective solvent.[7][8]

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)

These solvents can engage in hydrogen bonding. The nitrile nitrogen of this compound can act as a hydrogen bond acceptor with the hydroxyl group of the alcohol. This, in addition to dipole-dipole interactions, suggests moderate to good solubility. However, the energy required to disrupt the strong hydrogen bonding network of the alcohol (solvent-solvent interactions) might limit the solubility compared to polar aprotic solvents.[7][9]

Summary of Predicted Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces (Solute-Solvent) |

| Nonpolar | Hexane, Toluene | Low | London Dispersion Forces |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Good | Dipole-Dipole Interactions |

| Highly Polar Aprotic | Acetonitrile, DMF, DMSO | High | Dipole-Dipole Interactions |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | Dipole-Dipole Interactions, Hydrogen Bonding (Acceptor) |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the isothermal shake-flask method, a reliable technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[8]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.

-

Centrifuge (optional)

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials to ensure that a solid phase remains at equilibrium.

-

Accurately add a known volume or mass of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately pass the sample through a syringe filter (pre-equilibrated at the experimental temperature) into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

Accurately dilute a known volume or mass of the clear filtrate with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample from step 3 and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Factors Influencing Solubility Measurements

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[7] Therefore, precise temperature control is critical for accurate and reproducible results.

-

Purity of Solute and Solvent: Impurities can alter the solubility of the compound. Using high-purity materials is essential.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid phase before and after the experiment to ensure no polymorphic transformation has occurred.

Conclusion

While specific experimental data for the solubility of this compound is not widely published, a strong predictive understanding can be achieved through the application of fundamental chemical principles. The molecule's moderate polarity, arising from the fluoro and nitrile groups, suggests poor solubility in nonpolar solvents and favorable solubility in polar aprotic and protic solvents. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for the accurate and reliable determination of its solubility, which is a critical parameter for process development, purification, and formulation design.

References

- Vertex AI Search. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning.

- Vertex AI Search. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Vertex AI Search. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)

- Vertex AI Search. (2025).

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Palmer, D. S., et al. (2008). Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle. Molecular Pharmaceutics, 5(2), 266–279.

- Vertex AI Search. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd.

- Vertex AI Search. (2023). Solubility of Organic Compounds.

- Vertex AI Search. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts.

- Sigma-Aldrich. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile | 220227-59-8.

- Chemicalbook. (2025). 2-FLUORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 220227-59-8.

- Thermo Fisher Scientific. (n.d.). 2-Fluoro-5-methylbenzonitrile, 99% 5 g | Buy Online | Thermo Scientific Chemicals.

- Lab Pro. (n.d.). 2-Fluoro-5-methylbenzonitrile, 5G - F0573-5G.

- Vertex AI Search. (2025).

- PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzonitrile | C8H3F4N | CID 521016.

- Vertex AI Search. (n.d.). Are acetonitrile and water mutually soluble under all conditions?

- Echemi. (n.d.). 2-[2-fluoro-5-(trifluoromethyl)

- Celina City Schools. (n.d.). Factors Affecting Solubility.

- ResearchGate. (2024). (PDF) Equilibrium Solubility of Sulfadiazine in (Acetonitrile + Ethanol)

- MDPI. (2024). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling.

- Sigma-Aldrich. (n.d.). 2-Fluorophenylacetonitrile 97 326-62-5.

- Cheméo. (n.d.). Chemical Properties of Benzeneacetonitrile, 2-fluoro- (CAS 326-62-5).

Sources

- 1. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. H26166.06 [thermofisher.com]

- 4. labproinc.com [labproinc.com]

- 5. chem.ws [chem.ws]

- 6. celinaschools.org [celinaschools.org]

- 7. Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Navigating the Physicochemical Landscape of 2-Fluoro-5-methylphenylacetonitrile: A Technical Guide for Researchers

An In-depth Examination of Melting and Boiling Points for a Key Synthetic Intermediate

For Immediate Release

In the intricate world of pharmaceutical and materials science research, a precise understanding of the physical properties of chemical intermediates is paramount. This technical guide offers a comprehensive exploration of 2-Fluoro-5-methylphenylacetonitrile (CAS No. 945541-97-9), a compound of increasing interest in novel drug development and specialized material synthesis. Due to a notable absence of experimentally determined data in publicly accessible literature, this paper provides robust estimations for its melting and boiling points, grounded in a thorough analysis of structurally similar compounds. Furthermore, it outlines the internationally recognized OECD standard methodologies for the experimental determination of these crucial parameters, providing a roadmap for researchers to validate these estimations.

Compound Identification and Physicochemical Profile

1.1. Chemical Identity

-

Systematic Name: 2-(2-Fluoro-5-methylphenyl)acetonitrile

-

Common Name: this compound

-

CAS Number: 945541-97-9[1]

-

Molecular Formula: C₉H₈FN

-

Molecular Weight: 149.17 g/mol

-

Chemical Structure:

-

SMILES: Cc1ccc(F)c(CC#N)c1

-

1.2. Estimated Physicochemical Properties

In the absence of direct experimental data, the melting and boiling points of this compound have been estimated through comparative analysis of its structural isomers and analogous compounds. This approach, while not a substitute for empirical measurement, provides a valuable and scientifically reasoned baseline for laboratory work.

| Property | Estimated Value | Basis for Estimation |

| Melting Point | 25 - 35 °C | Based on the melting point of the isomeric compound 2-Fluoro-5-methylbenzonitrile (47-53 °C)[2], adjusted for the presence of the more flexible methylene group which typically lowers the melting point due to less efficient crystal packing.[3] |

| Boiling Point | 235 - 245 °C | Extrapolated from the boiling point of Phenylacetonitrile (~234 °C)[4] and considering the minor effects of fluoro and methyl substitutions on the boiling point of aromatic compounds. |

1.3. Spectroscopic Characterization

While specific spectra for this compound are not widely available, the expected spectroscopic signatures can be predicted based on its functional groups.

-

¹H NMR: Peaks corresponding to the aromatic protons (with splitting patterns influenced by the fluorine and methyl groups), the benzylic methylene protons, and the methyl protons.

-

¹³C NMR: Resonances for the nitrile carbon, the aromatic carbons (with C-F coupling), the methylene carbon, and the methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for the C≡N stretch (around 2240-2260 cm⁻¹)[5], C-F stretch (around 1000-1400 cm⁻¹)[6], and aromatic C-H and C=C vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of a benzyl cyanide derivative.

Theoretical Framework for Melting and Boiling Points

The melting and boiling points of an organic compound are dictated by the strength of its intermolecular forces.[3] For this compound, these include:

-

Dipole-Dipole Interactions: The polar nitrile group (C≡N) and the carbon-fluorine (C-F) bond create a net molecular dipole, leading to electrostatic attractions between molecules.

-

Van der Waals Forces (London Dispersion Forces): These forces increase with the size and surface area of the molecule and are a significant contributor to the overall intermolecular attractions.[3]

The introduction of a fluorine atom and a methyl group to the phenylacetonitrile scaffold influences these forces. The electronegative fluorine atom enhances the molecular dipole, while the methyl group increases the overall size and surface area, contributing to stronger van der Waals forces. However, the precise positioning of these substituents can also affect molecular symmetry and crystal packing efficiency, which is a key determinant of the melting point.[3]

Experimental Determination of Melting and Boiling Points

To obtain definitive values for the melting and boiling points of this compound, experimental determination is essential. The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which are internationally recognized standards for ensuring data quality and comparability.

3.1. Melting Point Determination (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance. The capillary method is the most common and is detailed below.

Caption: Workflow for determining the boiling point using an ebulliometer according to OECD Guideline 103.

Causality Behind Experimental Choices:

-

Ebulliometer Design: This apparatus is designed to ensure that the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid, which is the true definition of the boiling point.

-

Pressure Correction: The boiling point of a liquid is dependent on the ambient pressure. A correction to standard pressure is necessary for data comparability.

Factors Influencing Physical Properties

The presence of impurities is the most significant factor that can alter the melting and boiling points of this compound.

-

Melting Point Depression: Impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces. This results in a lower and broader melting range.

-

Boiling Point Elevation/Depression: The effect of impurities on the boiling point depends on their volatility relative to the main compound. Non-volatile impurities will elevate the boiling point, while more volatile impurities will lower it.

Given that a common synthetic route to phenylacetonitriles involves the cyanation of a corresponding benzyl halide, potential impurities could include unreacted starting materials or by-products from side reactions.

Safety and Handling

-

Toxicity: Phenylacetonitriles can be toxic if swallowed, in contact with skin, or if inhaled. They can release hydrogen cyanide upon contact with acids or upon decomposition.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be conducted in a well-ventilated fume hood.

-

First Aid: In case of exposure, immediate medical attention should be sought. Standard first aid procedures for cyanide exposure may be necessary.

Conclusion

This technical guide provides a detailed overview of the melting and boiling points of this compound. While experimental data is currently lacking, the estimated values presented here, derived from a careful analysis of related compounds, offer a valuable starting point for researchers. The outlined OECD-compliant experimental protocols provide a clear path for the empirical determination of these fundamental physical properties, which is strongly encouraged to further the collective understanding of this important chemical intermediate. As with any chemical research, a strong emphasis on safety and proper handling procedures is essential.

References

-

LibreTexts. (2023). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. (n.d.). This compound - CAS:945541-97-9. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Phenylacetonitrile. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023). IR Absorption Table. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved February 15, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved February 15, 2026, from [Link]

Sources

- 1. This compound - CAS:945541-97-9 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 2. 2-Fluoro-5-methylbenzonitrile, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: High-Efficiency Synthesis of 2-Fluoro-5-methylphenylacetonitrile via Phase Transfer Catalysis

[1][2]

12Executive Summary

This application note details the optimized protocol for synthesizing 2-Fluoro-5-methylphenylacetonitrile from 2-fluoro-5-methylbenzyl halide (chloride or bromide). While classical Kolbe nitrile synthesis often utilizes ethanol-water reflux, this guide advocates for Phase Transfer Catalysis (PTC) .[1][2] The PTC method offers superior reaction kinetics, higher yields, and simplified purification by suppressing side reactions (e.g., hydrolysis to amides).

Key Advantages of this Protocol:

Strategic Considerations & Mechanism

The Challenge of Solubility

The synthesis involves reacting an organic substrate (benzyl halide) with an inorganic nucleophile (sodium cyanide). These two reactants are mutually immiscible:

-

Benzyl Halide: Soluble in organic solvents (Toluene, DCM), insoluble in water.

-

NaCN: Soluble in water, insoluble in organic solvents.[2]

In a standard single-solvent system (e.g., Ethanol/Water), the reaction is slow because the reagents rarely meet. Increasing temperature often leads to hydrolysis of the nitrile to a carboxylic acid.[2]

The Phase Transfer Solution

We utilize a quaternary ammonium salt (

Mechanism:

-

Interfacial Exchange:

picks up -

Transport: The lipophilic ion pair

migrates into the organic solvent.[1][2] -

Reaction: The "naked" cyanide ion (unsolvated by water) is highly nucleophilic and rapidly displaces the halide (

).[1][2] -

Regeneration:

returns to the interface to reload.[1][2]

Mechanistic Diagram[1]

Figure 1: Mechanism of Phase Transfer Catalyzed Cyanation. The catalyst (Q+) shuttles cyanide into the organic phase for reaction.

Safety Protocol: Cyanide Handling (CRITICAL)

WARNING: Sodium Cyanide (NaCN) is a rapid-acting poison.[1][2] Ingestion or inhalation of HCN gas can be fatal within minutes.

Mandatory PPE[1][3][4]

-

Respiratory: NIOSH-approved respirator if working outside a glovebox (though fume hood is standard).[1][2]

-

Skin: Double nitrile gloves.[1][2][4] Change immediately if splashed.[1][2][4]

The "Rule of pH 10"

Never allow the reaction mixture or waste to drop below pH 10 .[2]

-

Risk: At pH < 9, cyanide ions convert to Hydrogen Cyanide (HCN) gas, which is invisible and deadly.

Quenching Protocol (Bleach Method)

Experimental Protocol

Reagents & Materials

| Reagent | Role | Equivalents (eq) | Notes |

| 2-Fluoro-5-methylbenzyl bromide | Substrate | 1.0 | Chloride analog is slower but usable.[1][2] |

| Sodium Cyanide (NaCN) | Nucleophile | 1.2 - 1.5 | TOXIC. Handle in fume hood.[1][2] |

| Tetrabutylammonium Bromide (TBAB) | Catalyst | 0.03 - 0.05 | 3-5 mol%.[1][2] Aliquat 336 is an alternative.[1][2] |

| Toluene | Organic Solvent | 5-10 Vol | DCM is alternative, but Toluene is greener.[1][2] |

| Water | Aqueous Solvent | 3-5 Vol | Minimum volume to dissolve NaCN.[1][2] |

| Sodium Hydroxide (NaOH) | pH Control | Trace | Maintain pH > 10.[1][2] |

Step-by-Step Procedure

Step 1: Preparation of Aqueous Phase

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Cyanide (1.5 eq) in the minimum amount of water (approx. 3 mL per gram of NaCN).

-

Optional: Add a pellet of NaOH to ensure the solution remains basic.[2]

Step 2: Preparation of Organic Phase [2]

-

Dissolve 2-Fluoro-5-methylbenzyl bromide (1.0 eq) in Toluene (approx. 5-10 mL per gram of substrate).[1][2]

-

Add the TBAB catalyst (0.05 eq) to this organic solution.

Step 3: Reaction Initiation

-

Add the organic phase to the aqueous cyanide solution.[2]

-

CRITICAL: Stir vigorously. The reaction rate depends on the surface area of the interface between the two immiscible liquids.

-

Heat the mixture to 40-60°C . (Note: Bromides react well at RT or 40°C; Chlorides may require 60-80°C).[1][2]

Step 4: Monitoring

-

Monitor via TLC (Hexane:Ethyl Acetate 9:[1][2]1) or HPLC.[1][2][6]

-

Reaction is typically complete within 2-6 hours.[1][2] Look for the disappearance of the benzyl halide spot.[2]

Step 5: Workup (Quenching & Extraction) [1]

-

Cool the mixture to room temperature.

-

Quench: Slowly add 10% Bleach (NaOCl) solution to the reaction flask to oxidize excess cyanide in the aqueous phase. Stir for 30 mins.

-

Transfer to a separatory funnel.

-

Wash the organic layer with water (2x) and brine (1x).[1][2]

-

Dry the organic layer over Anhydrous

or

Step 6: Purification

-

Concentrate the solvent under reduced pressure (Rotary Evaporator).

-

Result: The crude oil is usually >95% pure.[1][2] If necessary, purify via vacuum distillation or short silica plug filtration.[2]

Process Workflow Diagram

Figure 2: Operational workflow emphasizing the critical bleach quench step for safety.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Slow Reaction | Poor stirring (Low interfacial area).[1][2] | Increase stirring speed (RPM). Use an overhead stirrer for larger scales. |

| Low Yield | Hydrolysis of nitrile to amide/acid.[1][2] | Ensure pH of aqueous phase is not too high, but keep temp moderate (<80°C).[2] |

| Emulsion | Catalyst surfactant effects.[1][2] | Filter through Celite or add saturated brine to break emulsion.[1][2] |

| Starting Material Remains | Catalyst degradation or insufficient CN.[1][2] | Add additional 0.5 eq NaCN and 1 mol% TBAB.[1][2] |

References

-

Starks, C. M. (1971).[1][2][7] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1][2] Journal of the American Chemical Society, 93(1), 195–199.

-

Makosza, M. (2000).[1][2][7] Phase-transfer catalysis. A general green methodology in organic synthesis.[1][2] Pure and Applied Chemistry, 72(7), 1399–1403.

-

Centers for Disease Control and Prevention (CDC). (n.d.).[1][2] Sodium Cyanide: Systemic Agent.[1][2][4] NIOSH Emergency Response Safety and Health Database.

-

PubChem. (n.d.).[1][2] this compound Compound Summary. National Library of Medicine.[1][2]

-

Organic Syntheses. (1922).[1][2] Phenylacetonitrile (General Procedure for Benzyl Cyanides).[1][2][8] Org.[1][2][6] Synth. 2, 63.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. artscimedia.case.edu [artscimedia.case.edu]

- 4. ehs.yale.edu [ehs.yale.edu]

- 5. taekwang.co.kr [taekwang.co.kr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. crdeepjournal.org [crdeepjournal.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Fluoro-5-methylphenylacetonitrile in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Strategic Value of 2-Fluoro-5-methylphenylacetonitrile in Heterocyclic Chemistry

This compound is a versatile and strategically important starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a reactive nitrile moiety on a phenyl ring, offers medicinal chemists a powerful tool for generating novel molecular scaffolds with significant potential in drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methyl group provides a point for further functionalization or can influence steric interactions within a binding pocket. The cyano group is a key functional handle that can participate in a variety of cyclization and condensation reactions to form nitrogen- and sulfur-containing heterocycles. This guide provides detailed application notes and protocols for the synthesis of pyrazoles, pyridines, pyrimidines, and thiophenes using this compound as a key building block.

I. Synthesis of 3-Amino-4-(2-fluoro-5-methylphenyl)pyrazoles

The pyrazole nucleus is a common feature in many pharmaceuticals. The synthesis of 3-aminopyrazoles from β-ketonitriles and hydrazine is a well-established and reliable method.[1][2] This protocol outlines a two-step process starting with the Claisen condensation of this compound with an appropriate ester to form the key β-ketonitrile intermediate, followed by cyclization with hydrazine.

Causality of Experimental Choices:

-

Claisen Condensation: This reaction is chosen for its efficiency in forming the carbon-carbon bond necessary to create the β-ketonitrile precursor.[3][4][5] The use of a strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide is crucial to deprotonate the α-carbon of the nitrile without competing side reactions.[6]

-

Cyclization with Hydrazine: Hydrazine hydrate is a readily available and effective reagent for the cyclocondensation reaction. The reaction proceeds via nucleophilic attack of the hydrazine on the ketone and nitrile functionalities, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[1]

Experimental Protocol: Synthesis of 3-(2-Fluoro-5-methylphenyl)-3-oxopropanenitrile

| Reagent/Parameter | Quantity/Value |

| This compound | 1.0 equiv |

| Ethyl acetate | 1.5 equiv |

| Sodium ethoxide (21% in ethanol) | 2.0 equiv |

| Anhydrous Toluene | 10 mL / mmol of nitrile |

| Reaction Temperature | 80 °C |

| Reaction Time | 4-6 hours |

Step-by-Step Methodology:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene and sodium ethoxide solution.

-

Heat the mixture to 80 °C.

-

In a separate flask, prepare a solution of this compound and ethyl acetate in anhydrous toluene.

-

Add the nitrile/ester solution dropwise to the heated sodium ethoxide solution over 30 minutes.

-

Maintain the reaction mixture at 80 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(2-fluoro-5-methylphenyl)-3-oxopropanenitrile.

Experimental Protocol: Synthesis of 5-(2-Fluoro-5-methylphenyl)-1H-pyrazol-3-amine

| Reagent/Parameter | Quantity/Value |

| 3-(2-Fluoro-5-methylphenyl)-3-oxopropanenitrile | 1.0 equiv |

| Hydrazine hydrate | 1.2 equiv |

| Ethanol | 5 mL / mmol of ketonitrile |

| Reaction Temperature | Reflux |

| Reaction Time | 3-5 hours |

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve the β-ketonitrile in ethanol.

-

Add hydrazine hydrate to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Triturate the residue with cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield the desired 3-aminopyrazole.

Caption: Synthesis of 3-aminopyrazoles.

II. Synthesis of 2-Amino-3-cyano-4-(2-fluoro-5-methylphenyl)pyridines

Substituted 2-amino-3-cyanopyridines are valuable intermediates in the synthesis of various fused heterocyclic systems and exhibit a range of biological activities.[7][8][9][10] A robust and efficient method for their synthesis is a one-pot, multi-component reaction involving an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[11]

Causality of Experimental Choices:

-

Multi-component Reaction: This approach is highly convergent and atom-economical, allowing for the rapid assembly of complex molecules from simple starting materials in a single step.[7][12][13]

-

Ammonium Acetate: This reagent serves as both a source of ammonia for the pyridine ring nitrogen and as a catalyst.

-

Reaction Mechanism: The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the ketone enolate, and subsequent cyclization and aromatization.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-(2-fluoro-5-methylphenyl)-6-aryl-nicotinonitrile

| Reagent/Parameter | Quantity/Value |

| 2-Fluoro-5-methylbenzaldehyde | 1.0 equiv |

| Substituted Acetophenone | 1.0 equiv |

| Malononitrile | 1.0 equiv |

| Ammonium acetate | 4.0 equiv |

| Ethanol | 10 mL / mmol of aldehyde |

| Reaction Temperature | Reflux |

| Reaction Time | 6-8 hours |

Step-by-Step Methodology:

-

In a round-bottom flask, combine 2-fluoro-5-methylbenzaldehyde, the substituted acetophenone, malononitrile, and ammonium acetate in ethanol.

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.

Caption: Multi-component synthesis of pyridines.

III. Synthesis of 2-Amino-4-(2-fluoro-5-methylphenyl)pyrimidines

Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide range of pharmaceuticals.[14][15] A common and effective method for their synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or guanidine.[13][14][16][17]

Causality of Experimental Choices:

-

β-Enaminonitrile Intermediate: The reaction of this compound with dimethylformamide dimethyl acetal (DMF-DMA) provides a versatile β-enaminonitrile intermediate. This intermediate possesses the required 1,3-dielectrophilic character for cyclization with guanidine.

-

Guanidine Cyclization: Guanidine serves as the N-C-N component for the pyrimidine ring formation. The reaction proceeds through nucleophilic attack of the guanidine nitrogens on the electrophilic centers of the enaminonitrile, followed by cyclization and elimination of dimethylamine and methanol.

Experimental Protocol: Synthesis of 3-(Dimethylamino)-2-(2-fluoro-5-methylphenyl)acrylonitrile

| Reagent/Parameter | Quantity/Value |

| This compound | 1.0 equiv |

| Dimethylformamide dimethyl acetal (DMF-DMA) | 1.5 equiv |

| Reaction Temperature | 120 °C |

| Reaction Time | 2-4 hours |

Step-by-Step Methodology:

-

In a sealed tube, combine this compound and DMF-DMA.

-

Heat the mixture to 120 °C.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the excess DMF-DMA under reduced pressure to yield the crude enaminonitrile, which can often be used in the next step without further purification.

Experimental Protocol: Synthesis of 4-(2-Fluoro-5-methylphenyl)pyrimidin-2-amine

| Reagent/Parameter | Quantity/Value |

| 3-(Dimethylamino)-2-(2-fluoro-5-methylphenyl)acrylonitrile | 1.0 equiv |

| Guanidine hydrochloride | 1.2 equiv |

| Sodium ethoxide | 1.2 equiv |

| Ethanol | 10 mL / mmol of enaminonitrile |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve guanidine hydrochloride in ethanol and add sodium ethoxide.

-

Stir the mixture for 15 minutes at room temperature.

-

Add the crude enaminonitrile to the reaction mixture.

-

Heat the mixture to reflux and monitor by TLC.

-

After completion, cool the reaction and neutralize with dilute hydrochloric acid.

-

Remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Caption: Synthesis of 2-aminopyrimidines.

IV. Synthesis of 2-Amino-3-cyano-4-methyl-5-(2-fluoro-5-methylphenyl)thiophenes via Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component synthesis of highly substituted 2-aminothiophenes.[14][18][19][20][21] It involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[14][18][19][20][21]

Causality of Experimental Choices:

-

Gewald Reaction: This reaction is chosen for its efficiency and convergence in constructing the thiophene ring with multiple substituents in a single step.[14][18][19][20][21]

-

Base Catalyst: A base, such as morpholine or triethylamine, is required to facilitate the initial Knoevenagel condensation and the subsequent steps of the reaction.[22]

-

Elemental Sulfur: Sulfur acts as the sulfur source for the thiophene ring. The reaction mechanism involves the formation of a sulfur-containing intermediate that undergoes cyclization.[21]

Experimental Protocol: One-Pot Gewald Synthesis

| Reagent/Parameter | Quantity/Value |

| 1-(2-Fluoro-5-methylphenyl)acetone | 1.0 equiv |

| Malononitrile | 1.0 equiv |

| Elemental Sulfur | 1.1 equiv |

| Morpholine | 0.2 equiv |

| Ethanol | 10 mL / mmol of ketone |

| Reaction Temperature | 50 °C |

| Reaction Time | 2-3 hours |

Step-by-Step Methodology:

-

In a round-bottom flask, suspend 1-(2-fluoro-5-methylphenyl)acetone, malononitrile, and elemental sulfur in ethanol.

-

Add morpholine to the suspension.

-

Heat the reaction mixture to 50 °C with stirring.

-

Monitor the reaction by TLC. The reaction mixture will typically become homogeneous as the reaction progresses.

-

Upon completion, cool the mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Caption: Gewald synthesis of 2-aminothiophenes.

V. Intramolecular Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone.[1][8][9][23][24] This reaction is particularly useful for the synthesis of 5- and 6-membered rings.

Causality of Experimental Choices:

-

Dinitrile Precursor Synthesis: The first step involves the synthesis of a suitable dinitrile. This can be achieved by the alkylation of this compound with a halo-nitrile, such as 3-chloropropionitrile.

-

High Dilution Conditions: For the intramolecular cyclization to be favored over intermolecular polymerization, the reaction is often carried out under high dilution conditions.

-

Strong Base: A strong, non-nucleophilic base like sodium hydride or lithium diisopropylamide (LDA) is required to deprotonate the α-carbon and initiate the cyclization.[9]

Experimental Protocol: Synthesis of 2-(2-Fluoro-5-methylphenyl)pentanedinitrile

| Reagent/Parameter | Quantity/Value |

| This compound | 1.0 equiv |

| 3-Chloropropionitrile | 1.1 equiv |

| Sodium Hydride (60% dispersion in mineral oil) | 1.2 equiv |

| Anhydrous DMF | 15 mL / mmol of nitrile |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 12-16 hours |

Step-by-Step Methodology:

-

To a suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of this compound in DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Add 3-chloropropionitrile dropwise and stir the reaction overnight at room temperature.

-

Quench the reaction by carefully adding ice-cold water.

-

Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

-

Purify the dinitrile by column chromatography.

Experimental Protocol: Thorpe-Ziegler Cyclization

| Reagent/Parameter | Quantity/Value |

| 2-(2-Fluoro-5-methylphenyl)pentanedinitrile | 1.0 equiv |

| Sodium Hydride | 1.2 equiv |

| Anhydrous Toluene | High dilution (e.g., 50 mL / mmol) |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

Step-by-Step Methodology:

-

In a large, flame-dried flask, suspend sodium hydride in a large volume of anhydrous toluene.

-

Heat the suspension to reflux.

-

Add a solution of the dinitrile in anhydrous toluene dropwise over several hours using a syringe pump to maintain high dilution.

-

After the addition is complete, continue to reflux for an additional hour.

-

Cool the reaction, carefully quench with ethanol, followed by water.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry, and concentrate to yield the cyclic α-cyanoenamine.

-

For hydrolysis to the ketone, treat the enamine with aqueous acid (e.g., 10% HCl) and heat.

Caption: Thorpe-Ziegler cyclization workflow.

References

- Dömling, A. (2006). Multicomponent Reactions. Chemical Reviews, 106(1), 17-89.

- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.

- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.

- Schaefer, J. P., & Bloomfield, J. J. (2011).

- Chandra, M., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Young Pharmacists, 4(3), 147-153.

- Sabnis, R. W., et al. (1999). Gewald reaction: A novel and an efficient one pot synthesis of substituted 2-aminothiophenes. Journal of Heterocyclic Chemistry, 36(2), 333-339.

- Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761.

- Al-Zaydi, K. M. (2003).

- Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130.

- Al-Mousawi, S. M., et al. (2011).

-

Scribd. Thrope Ziegler Cyclization Search. Retrieved from [Link]

-

ResearchGate. Synthetic route for obtaining 2‐aminothiophene derivatives (1‐13). Retrieved from [Link]

- Dallmann, A., et al. (2017). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.

-

ACS. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved from [Link]

-

Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

IJFMR. Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]

-

Wikipedia. Claisen condensation. Retrieved from [Link]

-

J. Chem. React. Synthesis. Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Retrieved from [Link]

-

ResearchGate. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Retrieved from [Link]

-

The Claisen Condensation. Retrieved from [Link]

-

ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

- Google Patents. PROCESS FOR THE PREPARATION OF beta-ketonitriles.

-

PubMed. Synthesis of 3-amino-4-fluoropyrazoles. Retrieved from [Link]

-

Organic Chemistry Portal. Gewald Reaction. Retrieved from [Link]

- Google Patents. Process for the preparation of beta-ketonitriles.

-

PMC. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Retrieved from [Link]

-

NIH. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Retrieved from [Link]

-

ResearchGate. (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Retrieved from [Link]

-

Der Pharma Chemica. A green chemistry approach to gewald reaction. Retrieved from [Link]

-

MDPI. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Retrieved from [Link]

-

Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]

- Google Patents. A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

Beilstein Journal of Organic Chemistry. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

-

Royal Society of Chemistry. First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Retrieved from [Link]

-

MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

-

Semantic Scholar. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives. Retrieved from [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

-

YouTube. Claisen Condensation Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. Claisen Condensation. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. Retrieved from [Link]

Sources

- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 2. sciforum.net [sciforum.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of fully-substituted pyridines and dihydropyridines in a highly chemoselective manner utilizing a multicomponent reaction (MCR) strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bu.edu.eg [bu.edu.eg]

- 16. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Gewald Reaction [organic-chemistry.org]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. synarchive.com [synarchive.com]

- 24. scribd.com [scribd.com]

α-Alkylation of 2-Fluoro-5-methylphenylacetonitrile

An Application Guide to the Synthesis of α-Alkylated 2-Fluoro-5-methylphenylacetonitrile Derivatives

Abstract

This comprehensive guide details the synthetic protocols for the α-alkylation of this compound, a key building block in modern medicinal chemistry. α-Alkylated arylacetonitriles are prevalent motifs in a variety of pharmaceutical compounds and advanced materials. The strategic introduction of alkyl groups at the α-position allows for the precise tuning of molecular architecture, which is critical in lead optimization and drug development pipelines.[1] This document provides two robust methodologies for this transformation: a classic approach using a strong base (sodium hydride) and a modern, scalable alternative employing Phase-Transfer Catalysis (PTC). We delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental protocols, and provide expert insights into process optimization and troubleshooting.

Introduction: The Strategic Importance of α-Alkylation

This compound is a valuable starting material due to the unique electronic properties conferred by its substituents. The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability and binding affinity, while the nitrile group serves as a versatile synthetic handle.[2] The α-protons of arylacetonitriles are acidic due to the inductive electron-withdrawing effect of the nitrile group and the resonance stabilization of the resulting carbanion by the adjacent aromatic ring. This inherent reactivity makes the α-position a prime target for carbon-carbon bond formation.

The α-alkylation of this scaffold generates products with a newly formed quaternary or tertiary stereocenter, providing access to a diverse range of molecular frameworks essential for exploring chemical space in drug discovery programs.

Mechanistic Rationale: Deprotonation and Nucleophilic Substitution

The α-alkylation of a phenylacetonitrile derivative is a classic example of carbanion chemistry, proceeding via a two-step sequence:

-

Deprotonation: A sufficiently strong base abstracts a proton from the carbon adjacent (α) to the nitrile group. This generates a resonance-stabilized nitrile anion. The stability of this intermediate is paramount for the reaction's success. Strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu) are often required to achieve complete deprotonation.[3][4][5]

-

Nucleophilic Attack (Sₙ2): The resulting nitrile anion acts as a potent nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide. This step proceeds via an Sₙ2 mechanism, forming the new carbon-carbon bond and yielding the desired α-alkylated product.

The choice of base, solvent, and reaction conditions is critical and dictates the efficiency, selectivity, and scalability of the process.

Caption: General mechanism for the α-alkylation of phenylacetonitriles.

Protocol I: Strong Base Mediated α-Alkylation

This protocol employs sodium hydride (NaH), a powerful, non-nucleophilic base, ensuring that deprotonation is the primary reaction pathway. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal for this method as they effectively solvate the resulting sodium salt of the carbanion.[6]

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| This compound | ≥98% | Sigma-Aldrich | Store under nitrogen. |

| Sodium Hydride (NaH) | 60% disp. in oil | Sigma-Aldrich | Highly reactive with water.[7] |

| Alkyl Halide (e.g., Ethyl Bromide) | ≥99% | Acros Organics | Corrosive and lachrymatory. |

| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich | Sure/Seal™ bottle recommended. |

| Diethyl Ether (anhydrous) | ≥99.7% | Fisher Scientific | For workup. |

| Saturated aq. Ammonium Chloride (NH₄Cl) | N/A | Lab Prepared | For quenching. |

| Saturated aq. Sodium Chloride (Brine) | N/A | Lab Prepared | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | VWR Chemicals | For drying. |

Safety Precautions

-

Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[7][8] All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[7][9] Personal Protective Equipment (PPE), including safety goggles, a face shield, and flame-retardant lab coat, is mandatory.[10][11][12] A Class D fire extinguisher (for combustible metals) must be accessible.[7]

-

Alkyl Halides: Many alkyl halides are toxic, volatile, and potential carcinogens. Handle exclusively in a certified chemical fume hood.

-

Anhydrous Solvents: Anhydrous solvents are flammable and can be harmful. Avoid inhalation and skin contact.

Experimental Workflow

Caption: Step-by-step workflow for the NaH-mediated α-alkylation.

Step-by-Step Procedure

-

Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add NaH (60% dispersion, 1.2 equivalents).

-

Rationale: An inert atmosphere is critical to prevent the reaction of NaH with atmospheric moisture and oxygen.[7]

-

-

Solvent Addition: Suspend the NaH in anhydrous DMF (approx. 0.2 M relative to the substrate).

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMF dropwise via a syringe. Maintain the internal temperature below 5 °C. Vigorous hydrogen gas evolution will be observed.

-

Rationale: Slow addition at low temperature controls the exothermic deprotonation reaction and minimizes potential side reactions.

-

-

Deprotonation: Stir the resulting dark-colored mixture at 0 °C for 30 minutes after the addition is complete to ensure full formation of the nitrile anion.

-

Alkylation: Add the alkyl halide (1.1 equivalents) dropwise, again keeping the temperature below 5 °C.

-

Rationale: A slight excess of the alkylating agent ensures complete consumption of the carbanion. A large excess should be avoided to minimize potential dialkylation.

-

-

Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (12-18 hours).

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Quenching: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.[6]

-

CAUTION: The quench is highly exothermic and produces hydrogen gas. Add the quenching agent very slowly.

-

-

Workup: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. Separate the layers. Extract the aqueous phase two more times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash with brine, then dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure α-alkylated product.